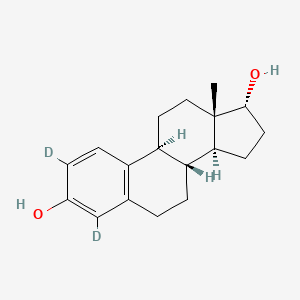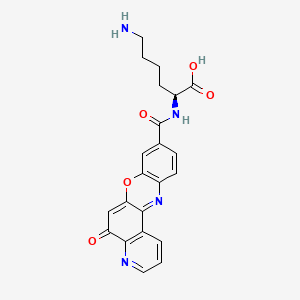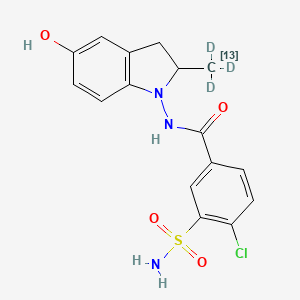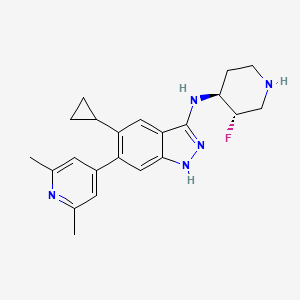
TLR7/8 antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLR7/8 antagonist 2 is a small molecule inhibitor that selectively targets toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogen-associated molecular patterns. By inhibiting these receptors, this compound can modulate immune responses, making it a valuable compound in the treatment of autoimmune diseases and in immunotherapy research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 antagonist 2 typically involves the construction of a heterocyclic scaffold, such as pyrazoloquinoxaline or quinazoline, followed by functionalization to achieve the desired antagonist properties. Common reagents used in the synthesis include chloroform, dichloromethane, and tetrahydrofuran, which are often dried and freshly distilled before use . Reactions are usually conducted under a nitrogen atmosphere to prevent moisture or air-sensitive reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: TLR7/8 antagonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine).
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Mécanisme D'action
TLR7/8 antagonist 2 exerts its effects by binding to toll-like receptors 7 and 8, preventing their activation by endogenous or exogenous ligands. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. The molecular targets include the receptors themselves and the associated adaptor proteins involved in signal transduction .
Comparaison Avec Des Composés Similaires
MHV370: A selective inhibitor of toll-like receptors 7 and 8, investigated for its efficacy in lupus therapy.
Pyrazoloquinoxaline Derivatives: Potent selective antagonists of toll-like receptors 7 and 8, used as starting points for further development.
Uniqueness: TLR7/8 antagonist 2 is unique in its ability to selectively inhibit both toll-like receptors 7 and 8 with high potency and specificity. This dual inhibition provides a broader range of therapeutic applications compared to compounds that target only one receptor. Additionally, its well-defined synthetic routes and scalable production methods make it a valuable compound for both research and industrial applications .
Propriétés
Formule moléculaire |
C22H26FN5 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3S,4S)-3-fluoropiperidin-4-yl]-1H-indazol-3-amine |
InChI |
InChI=1S/C22H26FN5/c1-12-7-15(8-13(2)25-12)17-10-21-18(9-16(17)14-3-4-14)22(28-27-21)26-20-5-6-24-11-19(20)23/h7-10,14,19-20,24H,3-6,11H2,1-2H3,(H2,26,27,28)/t19-,20-/m0/s1 |
Clé InChI |
JUSJRQVEHUHMRQ-PMACEKPBSA-N |
SMILES isomérique |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3N[C@H]4CCNC[C@@H]4F)C5CC5 |
SMILES canonique |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3NC4CCNCC4F)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


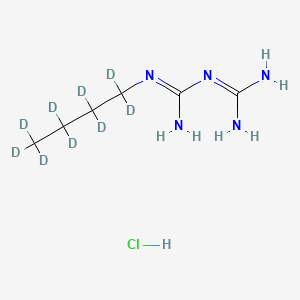
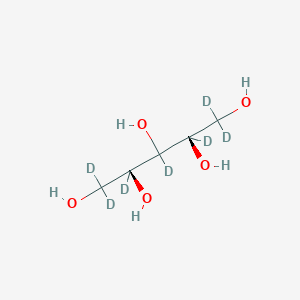
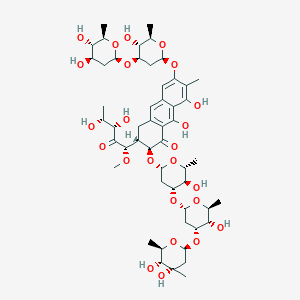
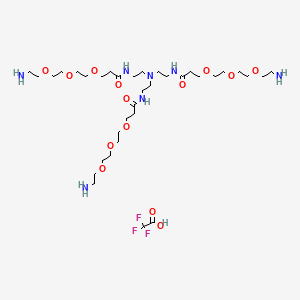
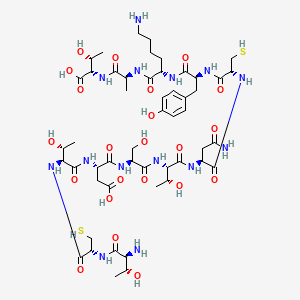
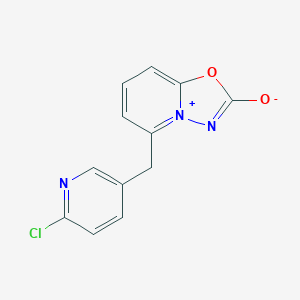


![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
